molecular formula C12H16N2O B12284463 4-(Piperidin-3-yl)benzamide

4-(Piperidin-3-yl)benzamide

Cat. No.: B12284463
M. Wt: 204.27 g/mol
InChI Key: GIOVQVWPAAHLPH-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)benzamide is a chemical compound that features a benzamide group attached to a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-3-yl)benzamide typically involves the reaction of 4-aminobenzamide with piperidine under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Piperidin-3-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Piperidin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the expression of genes involved in cellular adaptation to hypoxia. This activation can result in the upregulation of proteins such as p21 and cleaved caspase-3, promoting cell cycle arrest and apoptosis in tumor cells .

Comparison with Similar Compounds

Uniqueness: 4-(Piperidin-3-yl)benzamide is unique due to its specific attachment of the piperidine ring at the 3-position, which can influence its biological activity and interaction with molecular targets. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-piperidin-3-ylbenzamide

InChI

InChI=1S/C12H16N2O/c13-12(15)10-5-3-9(4-6-10)11-2-1-7-14-8-11/h3-6,11,14H,1-2,7-8H2,(H2,13,15)

InChI Key

GIOVQVWPAAHLPH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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